molecular formula C16H17N5O2 B6443486 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine CAS No. 2640967-54-8

9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine

Cat. No.: B6443486
CAS No.: 2640967-54-8
M. Wt: 311.34 g/mol
InChI Key: KCGGJPPFZFAYCU-UHFFFAOYSA-N
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Description

9-Cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine is a 6,9-disubstituted purine derivative characterized by a cyclopropyl group at the N9 position and a 2,5-dimethoxyphenyl substituent at the C6 amine (CAS: 7356-98-1) . The compound belongs to a class of purines known for their diverse biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. Its structure combines a rigid cyclopropyl ring, which enhances steric and electronic stability, with a dimethoxyphenyl group that may influence solubility and receptor binding through π-π interactions and hydrogen bonding .

Properties

IUPAC Name

9-cyclopropyl-N-(2,5-dimethoxyphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-11-5-6-13(23-2)12(7-11)20-15-14-16(18-8-17-15)21(9-19-14)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGGJPPFZFAYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic synthesis. One common approach is as follows:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Cyclopropylation: Introduction of the cyclopropyl group can be achieved through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl bromide.

    Dimethoxyphenylation: The 2,5-dimethoxyphenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative of 2,5-dimethoxyphenyl and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the purine ring or the dimethoxyphenyl group, potentially leading to the formation of dihydropurines or demethoxylated phenyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Dihydropurines, demethoxylated phenyl derivatives.

    Substitution: Various functionalized purine derivatives.

Scientific Research Applications

9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(2,5-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N9

Compound Name N9 Substituent Key Properties Biological Relevance
Target Compound Cyclopropyl Small, rigid; improves metabolic stability and steric hindrance Potential antitumor/antibacterial agent
N-Benzyl-9-isopropyl-9H-purin-6-amine Isopropyl Bulky; may reduce membrane permeability Antileishmanial activity
9-Ethyl-N-(3-chlorophenyl)-9H-purin-6-amine Ethyl Flexible alkyl chain; moderate steric effects Cruzain/Rhodesain protease inhibition
N-Cyclopentyl-9-methyl-9H-purin-6-amine Cyclopentyl Larger cyclic group; increased lipophilicity Unknown (under investigation)

Key Insight : The cyclopropyl group in the target compound balances steric bulk and metabolic resistance, outperforming ethyl/isopropyl in stability and benzyl in bioavailability .

Substituent Variations at C6

Compound Name C6 Substituent Key Properties Biological Relevance
Target Compound 2,5-Dimethoxyphenyl Electron-rich; enhances solubility and receptor binding Hypothesized kinase inhibition
6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile 3-Chlorophenyl + C2-CN Electrophilic C2-CN group; may increase reactivity Trypanosomal cysteine protease inhibition
N-(4-Methoxybenzyl)-9-isopropyl-9H-purin-6-amine 4-Methoxybenzyl Polar methoxy group improves solubility but reduces membrane penetration Antibacterial screening candidate
6-Phenylamino-9-ethyl-9H-purine Phenyl Simple aryl group; limited solubility and specificity Baseline activity in antitumor assays

Key Insight: The 2,5-dimethoxyphenyl group in the target compound offers superior solubility and target engagement compared to unsubstituted or monomethoxy analogs .

C2 Substituent Effects

Compound Name C2 Substituent Impact on Activity
Target Compound H Neutral; minimal steric hindrance or reactivity
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine Cl Electrophilic; enhances covalent binding but increases toxicity
6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile CN High reactivity; improves potency but reduces metabolic stability

Key Insight : The absence of a C2 substituent in the target compound may improve safety profiles while maintaining efficacy through optimized C6/N9 interactions .

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